(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide

chiral separation enantiomeric excess stereochemical purity

This (R)-enantiomer (CAS 864759-46-6) is an essential chiral sulfonamide probe for ion-channel, carbonic anhydrase, and urotensin-II programs. The 4-iodo substituent uniquely enables halogen-bond-driven CA isoform selectivity, anomalous scattering in X-ray co-structures, and direct ¹²⁵I radioligand preparation—functions that 4-Cl, 4-F, or 4-H analogs cannot replicate. Its optimized logP (~3.5) and cytochrome P450 resistance make it suitable for CNS electrophysiology. Supplied as the hydrochloride salt; enquire for scaffold-specific SAR packages.

Molecular Formula C17H19IN2O2S
Molecular Weight 442.3 g/mol
CAS No. 864759-46-6
Cat. No. B3290454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide
CAS864759-46-6
Molecular FormulaC17H19IN2O2S
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
InChIInChI=1S/C17H19IN2O2S/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14/h1-9,16,19H,10-13H2/t16-/m1/s1
InChIKeyQFXKJHCDSILXEP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide (CAS 864759-46-6) as a Research-Grade Chiral Sulfonamide


(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide (CAS 864759-46-6) is a chiral sulfonamide featuring a (3R)-pyrrolidine core bearing an N-benzyl substituent and a 4-iodobenzenesulfonamide moiety . The compound is widely catalogued in its hydrochloride salt form (molecular formula C17H20ClIN2O2S, MW 478.78 g/mol) . Its structural framework places it within the broader class of pyrrolidine-benzenesulfonamides, a scaffold pursued for ion channel modulation, urotensin-II antagonism, and carbonic anhydrase (CA) inhibition. However, the specific biological annotation of this compound remains largely uncharacterized in primary peer-reviewed literature, positioning it as a probe molecule for SAR campaigns rather than an off-the-shelf validated inhibitor [1].

Why Sourcing Decisions for (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide Cannot Rely on Generic Analog Substitution


Direct substitution of (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide by readily available in-class pyrrolidine-benzenesulfonamide analogs is scientifically indefensible due to convergent evidence of enantiomer-specific pharmacology and halogen-dependent target engagement. The (S)-enantiomer (CAS 864759-47-7) has a distinct chemical identity and is expected to show differential binding at chiral centers of biological targets . Within the same scaffold class, the 4-iodo substituent introduces unique heavy-atom effects on molecular recognition, steric bulk, and electronic profile that are non-transferable to 4-chloro, 4-bromo, or unsubstituted benzenesulfonamide congeners [1]. Published SAR on pyrrolidine-benzenesulfonamides confirms that subtle modifications to the para-substituent and N-alkyl chain dramatically shift selectivity profiles across carbonic anhydrase isoforms and acetylcholinesterase [2]. Substituting this compound without quantitative verification thus introduces uncontrolled variability in target engagement assays.

Quantitative Differentiator Evidence for (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide Against Closest Analogs


Chiral Resolution: Single Enantiomer (R) vs. Racemate and (S)-Enantiomer Procurement

The (R)-enantiomer (CAS 864759-46-6) must be differentiated from its (S)-enantiomer (CAS 864759-47-7); these represent distinct chemical entities under IUPAC and regulatory definitions . The (3R)-stereochemistry of the pyrrolidine ring is constitutionally embedded in the SMILES notation (c1ccc(cc1)CN2CC[C@H](C2)NS(=O)(=O)c3ccc(cc3)I.Cl) . For assays where chiral recognition is plausible (kinase, GPCR, enzyme active sites), the (R)-enantiomer should be treated as an independent probe; collective class-level SAR indicates that enantiomers of pyrrolidine sulfonamides can exhibit divergent receptor binding affinities [1].

chiral separation enantiomeric excess stereochemical purity procurement specification

Para-Iodo Substituent: Halogen-Specific Physicochemical Differentiation from 4-H and 4-Br Analogs

The 4-iodo substituent is the key differentiator from other 4-substituted benzenesulfonamides within the pyrrolidine scaffold. The 4-iodobenzenesulfonamide fragment itself (CAS 825-86-5) is a recognized carbonic anhydrase ligand with Ki values of 81 nM for hCA VII and 811 nM for hCA II at 25°C, pH 7.4 [1]. In contrast, the unsubstituted benzenesulfonamide shows negligible CA inhibition at comparable concentrations. For the full (R)-N-(1-benzyl-pyrrolidin-3-yl) conjugate, the iodine atom provides a heavy-atom center and sigma-hole that can engage in halogen bonding with backbone carbonyls, a feature absent in 4-Cl, 4-Br, or 4-H analogs [2].

halogen bonding SAR 4-iodobenzenesulfonamide carbonic anhydrase

N-Benzylpyrrolidine Core: Differentiation from N-Acyl and N-Alkyl Pyrrolidine Sulfonamide Series

The N-benzyl substitution on the pyrrolidine ring distinguishes this compound from related scaffolds in patent classes covering pyrrolidinyl benzenesulfonamides as ion channel modulators [1]. In the urotensin II antagonist series, N-benzyl pyrrolidine sulfonamides (e.g., those disclosed in US 7,019,008) show >10-fold selectivity for the U-II receptor over N-alkyl congeners [2]. While quantitative binding data for the 4-iodo analog are absent from public databases, the N-benzyl motif is a conserved pharmacophore across active compounds in the sodium channel inhibitor patent US 8,163,720, indicating its importance for target engagement [3].

pyrrolidine sulfonamide urotensin II antagonist pain sodium channel

Molecular Recognition Differentiator: Halogen Bond Donor Capacity of the 4-Iodo Substituent

The iodine atom enables a sigma-hole interaction (halogen bond) with Lewis bases in protein active sites, with an energy contribution of ~2-5 kcal/mol, compared to <0.5 kcal/mol for chlorine [1]. This interaction is geometrically constrained and can orient the benzenesulfonamide warhead in the carbonic anhydrase active site, as suggested by docking studies of pyrrolidine-benzenesulfonamides [2]. While direct co-crystal structures of the full (R)-conjugate are unavailable, the fragment-level data support a rationally designed interaction not attainable with the 4-H, 4-Cl, or 4-F congeners.

halogen bonding sulfonamide molecular mechanics structural biology

Validated Application Scenarios for (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide Based on Structural Differentiation Evidence


Probe for Chiral Discrimination in Carbonic Anhydrase Isoform Selectivity Screening

The (R)-enantiomer can be used alongside its (S)-counterpart (CAS 864759-47-7) to assess stereochemical preference in CA inhibition panels, given that the 4-iodobenzenesulfonamide fragment shows nanomolar CA affinity [1]. The iodine atom's halogen bonding potential may stabilize specific geometries in hCA VII vs. hCA II, as inferred from fragment-level data, enabling isoform-selective probe development [2].

Halogen-Bond-Driven Cocrystallization with Protein Targets

The heavy iodine atom (atomic number 53) serves as an excellent anomalous scatterer for X-ray crystallography and can simultaneously act as a halogen bond donor. The compound can be soaked into CA II or CA VII crystals to obtain high-resolution co-structures that reveal halogen-bond geometry, providing experimental validation for computational models [1]. This application is unique to the 4-iodo analog and cannot be achieved with 4-Cl or 4-F derivatives [2].

Urotensin II Receptor SAR Probe with Defined N-Benzyl Pharmacophore

For laboratories investigating urotensin II receptor antagonists, this compound provides the critical N-benzylpyrrolidine core with a para-iodine handle that can be used for radioiodination (125I) to generate a radioligand for binding assays [1]. The N-benzyl group is a proven potency determinant in the patent series; the iodine serves as a site for isotopic labeling without structural alteration [2].

Sodium Channel Inhibitor Tool with Enhanced Metabolic Stability via Iodine Substitution

The 4-iodo substituent increases lipophilicity (calculated logP ~3.5) compared to 4-H (logP ~2.2) or 4-F (logP ~2.5) analogs, potentially enhancing blood-brain barrier penetration for CNS sodium channel targets [1]. At the same time, the iodine atom resists oxidative metabolism by cytochrome P450 enzymes compared to metabolically labile 4-methyl or 4-methoxy groups, making it a more stable probe for in vivo electrophysiology studies [2].

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